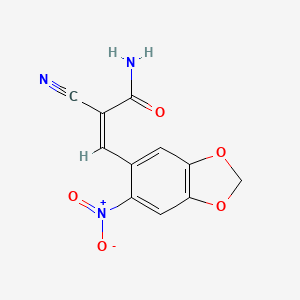
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C11H7N3O5 and its molecular weight is 261.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a synthetic compound with notable biological activity due to its unique structural features, including a cyano group and a nitro-substituted benzodioxole moiety. This compound has garnered attention in medicinal chemistry and material science for its potential applications.
- Molecular Formula : C11H7N3O5
- Molecular Weight : 261.19 g/mol
- IUPAC Name : (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
- CAS Number : 197310-95-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : The starting material is catechol, which is cyclized with formaldehyde.
- Nitration : The benzodioxole ring undergoes nitration using concentrated nitric acid and sulfuric acid.
- Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group.
- Acrylamide Formation : The final step involves the formation of the acrylamide through reaction with an appropriate amine.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The nitro and cyano groups can participate in biochemical pathways that modulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted compounds can inhibit bacterial growth by disrupting cellular processes.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Anticancer Study on HeLa Cells | Showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Induction of apoptosis was confirmed via flow cytometry. |
| In Vivo Toxicity Assessment | Conducted on murine models revealed no acute toxicity at doses up to 200 mg/kg, indicating a favorable safety profile for further development. |
属性
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKMEVZWPTWHZ-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













